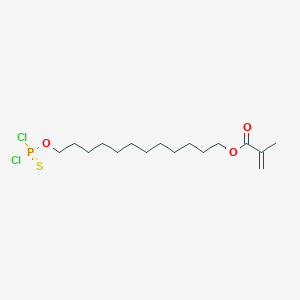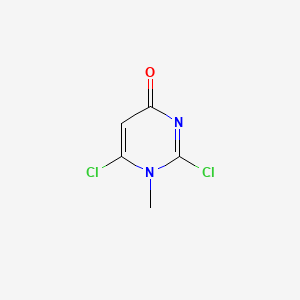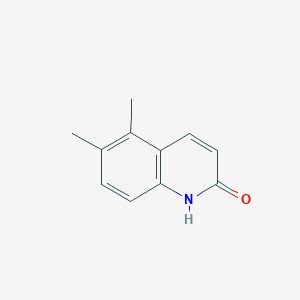
2-Iodobutane-D9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodobutane-D9 is a deuterated derivative of 2-iodobutane, where nine hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The molecular formula for this compound is C4D9I, and it is commonly utilized in various fields such as organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodobutane-D9 typically involves the halogenation of butane derivatives. One common method is the reaction of 2-butanol with hydroiodic acid (HI) in the presence of a deuterium source. The reaction conditions often include:
- Temperature: 0-25°C
- Solvent: Deuterated solvents such as D2O or CDCl3
- Catalyst: Deuterium oxide (D2O) or other deuterium sources
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of high-purity deuterium sources to ensure maximum deuteration
- Advanced purification techniques such as distillation and crystallization to obtain high-purity this compound
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodobutane-D9 undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) to form corresponding substituted products.
Reduction Reactions: Can be reduced to 2-butane-D9 using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation with reagents like potassium permanganate (KMnO4) can yield corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution: NaN3, KCN, solvents like dimethyl sulfoxide (DMSO), temperature around 50-80°C
Reduction: LiAlH4, ether solvents, temperature around 0-25°C
Oxidation: KMnO4, aqueous or organic solvents, temperature around 25-50°C
Major Products:
- Substituted butane derivatives (e.g., 2-azidobutane-D9, 2-cyanobutane-D9)
- Reduced products like 2-butane-D9
- Oxidized products such as 2-butanol-D9 or 2-butanone-D9
Wissenschaftliche Forschungsanwendungen
2-Iodobutane-D9 is widely used in scientific research due to its unique properties:
Chemistry: Utilized as a deuterated reagent in organic synthesis to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.
Medicine: Used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with enhanced stability and performance.
Wirkmechanismus
The mechanism of action of 2-Iodobutane-D9 involves its interaction with various molecular targets and pathways:
Alkylation Agent: Acts as an alkylating agent in substitution reactions, where the iodine atom is replaced by nucleophiles.
Deuterium Labeling: The presence of deuterium atoms allows for the tracing of the compound in complex chemical and biological systems, providing insights into reaction pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- 1-Iodobutane
- 2-Bromobutane
- 2-Chlorobutane
- 2-Fluorobutane
Comparison:
Deuterium Labeling: 2-Iodobutane-D9 is unique due to its deuterium labeling, which provides distinct spectroscopic properties and increased stability compared to non-deuterated analogs.
Reactivity: Similar to other halogenated butanes, but the presence of deuterium can influence reaction kinetics and mechanisms.
Applications: While other halogenated butanes are used in similar applications, this compound is preferred in studies requiring deuterium labeling for tracing and analysis.
Eigenschaften
Molekularformel |
C4H9I |
|---|---|
Molekulargewicht |
193.07 g/mol |
IUPAC-Name |
1,1,1,2,2,3,4,4,4-nonadeuterio-3-iodobutane |
InChI |
InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D |
InChI-Schlüssel |
IQRUSQUYPCHEKN-CBZKUFJVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])I |
Kanonische SMILES |
CCC(C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-cyclohexylcyclohexanamine;[dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13848121.png)



![6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir](/img/structure/B13848138.png)
![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)
![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)



![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
